molecular formula C10H8ClN3O3S2 B5244586 4-[(5-Chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxamide

4-[(5-Chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B5244586
M. Wt: 317.8 g/mol
InChI Key: GWNPTVCNXSNNEJ-UHFFFAOYSA-N
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Description

4-[(5-Chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a chloropyridine moiety, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated thiophene under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and batch processing. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(5-Chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5-Chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activity of vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxamide stands out due to its unique combination of a thiophene ring, a chloropyridine moiety, and a sulfamoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(5-chloropyridin-2-yl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S2/c11-6-1-2-9(13-4-6)14-19(16,17)7-3-8(10(12)15)18-5-7/h1-5H,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNPTVCNXSNNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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